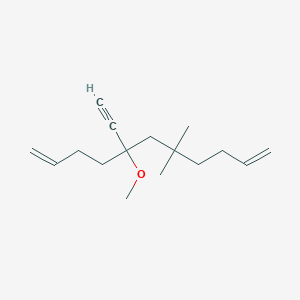![molecular formula C11H10N2O4S2 B14195234 5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-85-6](/img/structure/B14195234.png)
5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is a chemical compound with the molecular formula C19H22O7. It is characterized by its complex structure, which includes multiple functional groups such as aldehyde, carboxylic acid, and ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalene core: This involves the reaction of appropriate naphthalene derivatives with formylating agents to introduce the formyl group at the desired position.
Introduction of methoxy groups: Methoxylation is achieved using methanol and a suitable catalyst under controlled conditions.
Attachment of the pentanoic acid chain: This step involves the reaction of the naphthalene derivative with a pentanoic acid derivative, often using esterification or etherification reactions.
Industrial Production Methods
Industrial production of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 5-[(1-Carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Reduction: Formation of 5-[(1-Hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
類似化合物との比較
Similar Compounds
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanoic acid
Uniqueness
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is unique due to its specific combination of functional groups and its structural complexity.
特性
CAS番号 |
922504-85-6 |
|---|---|
分子式 |
C11H10N2O4S2 |
分子量 |
298.3 g/mol |
IUPAC名 |
5-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H10N2O4S2/c14-19(15,11-12-7-13-18-11)6-8-5-16-9-3-1-2-4-10(9)17-8/h1-4,7-8H,5-6H2 |
InChIキー |
WCISXSKGFLCYFP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2O1)CS(=O)(=O)C3=NC=NS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


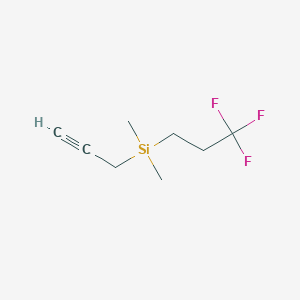
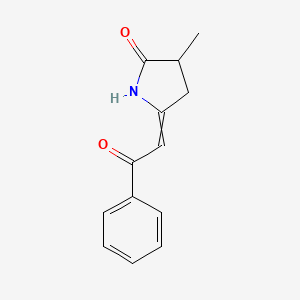
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

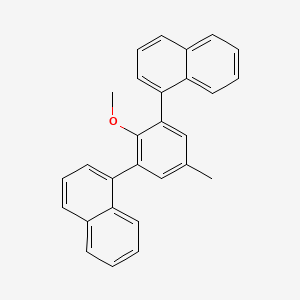
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
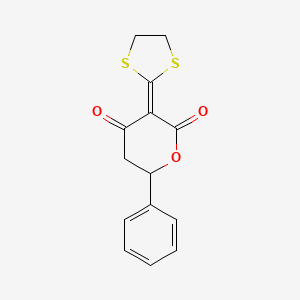
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
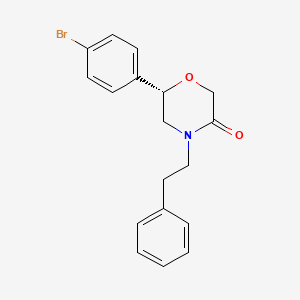
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
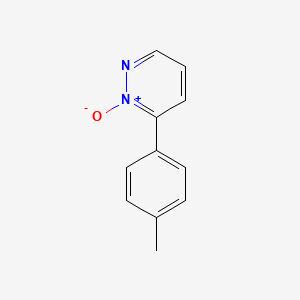
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
